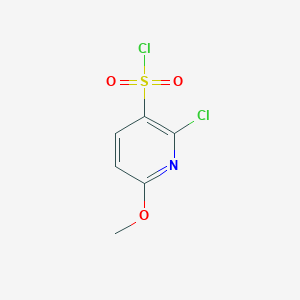
2-Chloro-6-methoxypyridine-3-sulfonyl chloride
Vue d'ensemble
Description
2-Chloro-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO3S. It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
2-Chloro-6-methoxypyridine-3-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride can cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of water (P302 + P352) .
Mécanisme D'action
Target of Action
Sulfonyl chloride compounds are generally known for their reactivity and are often used in organic synthesis . They can react with a variety of functional groups, making them versatile intermediates in the synthesis of more complex molecules .
Mode of Action
Sulfonyl chlorides are typically electrophilic in nature and can undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which allows the compound to react with nucleophiles, forming a covalent bond .
Biochemical Pathways
It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamides, which are known to inhibit the enzyme carbonic anhydrase, affecting various biochemical pathways .
Pharmacokinetics
As a synthetic intermediate, it’s likely that its pharmacokinetic profile would depend on the specific compound it is used to synthesize .
Result of Action
As a sulfonyl chloride, it’s likely to be reactive and could potentially form covalent bonds with various biomolecules, altering their function .
Analyse Biochimique
Biochemical Properties
2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and thiols, forming stable sulfonamide and sulfonate derivatives. These interactions can modify the activity and function of enzymes and proteins, making 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride a valuable tool in biochemical research .
Cellular Effects
The effects of 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride on cells and cellular processes are diverse. It can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways. Additionally, 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming covalent bonds that can inhibit or activate their function. This mechanism of action is particularly useful in studying enzyme inhibition and protein modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride can change over time due to its stability and degradation. The compound is generally stable under ambient conditions but can degrade over time, especially in the presence of moisture. Long-term studies have shown that the effects of 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride on cellular function can persist, but the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical modifications .
Metabolic Pathways
2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze sulfonylation reactions, leading to the formation of sulfonamide and sulfonate derivatives. These metabolic products can further participate in biochemical reactions, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride can influence its activity and effectiveness in modifying target biomolecules .
Subcellular Localization
The subcellular localization of 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in various subcellular environments. Understanding the subcellular localization of 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride is crucial for elucidating its biochemical and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride typically involves the chlorination of 6-methoxy-pyridine-3-sulfonic acid. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microchannel reactors allows for precise control over reaction parameters, leading to a more consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-pyridine-3-sulfonyl chloride: Lacks the chloro group at the 2-position.
2-Chloro-3-pyridinesulfonyl chloride: Lacks the methoxy group at the 6-position.
Uniqueness
2-Chloro-6-methoxypyridine-3-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both chloro and methoxy groups enhances its versatility in chemical synthesis, making it a valuable reagent in various applications.
Propriétés
IUPAC Name |
2-chloro-6-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWUEOVWSLMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248989 | |
| Record name | 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-26-8 | |
| Record name | 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


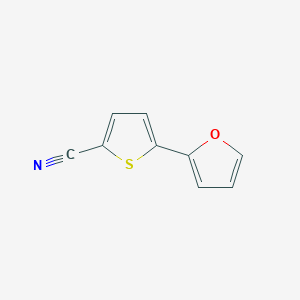
![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)

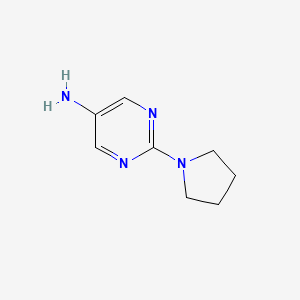

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)
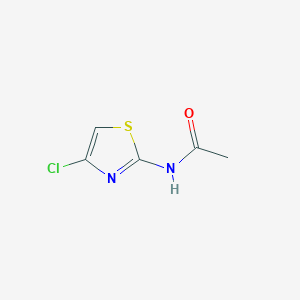
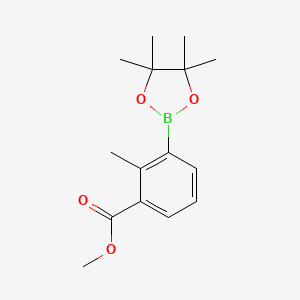
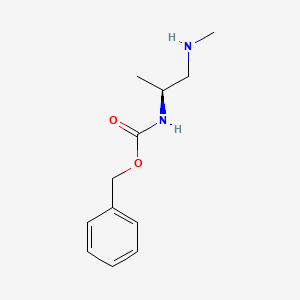
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)


